molecular formula C14H18ClNO B1444049 3,4-Dihydro-1H-spiro[naphthalene-2,4'-piperidin]-1-one hydrochloride CAS No. 312600-59-2

3,4-Dihydro-1H-spiro[naphthalene-2,4'-piperidin]-1-one hydrochloride

Cat. No.: B1444049
CAS No.: 312600-59-2
M. Wt: 251.75 g/mol
InChI Key: LMDUYXHDFLFMEA-UHFFFAOYSA-N
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Description

3,4-Dihydro-1H-spiro[naphthalene-2,4'-piperidin]-1-one hydrochloride (CAS 312600-59-2) is a spirocyclic compound featuring a naphthalene ring fused to a piperidine moiety via a spiro junction. This structural motif enables unique interactions with biological targets, particularly H+,K+-ATPase, as demonstrated in its role as a potassium-competitive acid blocker (P-CAB) . Its synthesis typically involves spiroannulation reactions, as exemplified by derivatives prepared via acylation of piperidine precursors . The hydrochloride salt enhances solubility and stability, making it a viable candidate for pharmacological studies targeting gastric acid secretion .

Properties

IUPAC Name

spiro[3,4-dihydronaphthalene-2,4'-piperidine]-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO.ClH/c16-13-12-4-2-1-3-11(12)5-6-14(13)7-9-15-10-8-14;/h1-4,15H,5-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDUYXHDFLFMEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNCC2)C(=O)C3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via Piperidine Addition to Vinyl Compounds

One of the documented methods involves heating a mixture of a piperidine compound with a vinyl-substituted naphthalene derivative in an aqueous lower alkanol (such as methanol or ethanol) in the presence of sodium or potassium acetate. The mixture is refluxed for 2 to 20 hours to facilitate the addition of the piperidine across the vinyl group, leading to the spirocyclic ring closure.

Step Reagents/Conditions Description
1 Piperidine compound + vinyl-substituted naphthalene Mixed in aqueous methanol or ethanol
2 Sodium or potassium acetate (1-2 parts) Acts as base and catalyst
3 Reflux temperature 2–20 hours to complete cyclization

This method yields the 3,4-dihydro-1H-spiro[naphthalene-2,4'-piperidin]-1-one intermediate, which can be further purified and converted to the hydrochloride salt by acid addition.

N-Alkylation of Piperidine

Another approach involves N-alkylation of the piperidine nitrogen with phenalkyl alkylating agents under controlled conditions, which can yield substituted spiro compounds relevant to this class.

Step Reagents/Conditions Description
1 Piperidine derivative + phenalkyl alkylating agent Slight excess of alkylating agent used
2 Suitable solvent (e.g., DCM) Reaction under mild conditions
3 Purification To isolate the N-alkylated spiro compound

Hydrogenation and Final Purification

In some synthetic routes, hydrogenation is employed to reduce intermediate compounds and finalize the spirocyclic structure. For example, palladium on carbon (Pd/C) catalysts under hydrogen atmosphere in methanol at room temperature for about 15 hours have been used to achieve high yields (up to 90%) of spirocyclic piperidinones.

Parameter Details
Catalyst 10% Pd on activated carbon
Solvent Methanol
Temperature 20°C (room temperature)
Time 15 hours
Yield Approximately 90%

After hydrogenation, the product is filtered, concentrated, and purified by recrystallization or chromatography.

Preparation of Hydrochloride Salt

The hydrochloride salt form is typically prepared by treatment of the free base spiro compound with hydrochloric acid in an appropriate solvent. This salt formation improves solubility and stability for research and pharmaceutical use.

Step Reagents Description
1 Free base spiro compound Dissolved in suitable solvent
2 Hydrochloric acid (HCl) Added stoichiometrically or in slight excess
3 Stirring at room temperature To form hydrochloride salt
4 Isolation Precipitation or crystallization of hydrochloride

Stock Solution Preparation for Research Use

For research applications, stock solutions of this compound are prepared based on its molecular weight (251.75 g/mol) and solubility profile. Solvents such as DMSO are commonly used, with heating and ultrasonic treatment to enhance solubility.

Amount of Compound Volume of Solvent for 1 mM Solution (mL) Volume for 10 mM Solution (mL)
1 mg 3.9722 0.3972
5 mg 19.861 1.9861
10 mg 39.7219 3.9722

Note: Solutions should be stored at 2-8°C or frozen at -20°C to -80°C, avoiding repeated freeze-thaw cycles for stability.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Reaction Type Yield/Notes
Piperidine addition to vinyl group Piperidine, vinyl naphthalene, sodium acetate, reflux in aqueous methanol/ethanol Cyclization Moderate to high yield; 2–20 h reflux
N-Alkylation of piperidine Piperidine, phenalkyl alkylating agent, DCM N-alkylation Controlled conditions; purification needed
Hydrogenation Pd/C catalyst, hydrogen gas, methanol, RT, 15 h Reduction High yield (~90%) for final spiro compound
Hydrochloride salt formation Free base + HCl Salt formation Enhances solubility and stability

Research Findings and Notes

  • The spirocyclic structure is critical for biological activity, particularly as potassium-competitive acid blockers, as shown in pharmacological studies.
  • Solubility enhancement techniques such as heating to 37°C and ultrasonic oscillation are recommended for solution preparation.
  • The synthetic methods require careful control of reaction times and temperatures to optimize yield and purity.
  • The hydrochloride salt is the preferred form for biological assays due to better solubility and stability.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-1H-spiro[naphthalene-2,4’-piperidin]-1-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of reduced spiro compounds.

    Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

Industrial Production

In industrial settings, production may utilize continuous flow reactors to optimize yields and efficiency, adapting the laboratory methods for larger-scale applications .

Medicinal Chemistry

Research indicates that 3,4-dihydro-1H-spiro[naphthalene-2,4'-piperidin]-1-one hydrochloride exhibits several promising biological activities:

  • Potassium-Competitive Acid Blocker : This property suggests potential applications in treating conditions related to excessive gastric acid secretion.
  • Neuroprotective Effects : Preliminary studies indicate that this compound may have neuroprotective properties, although further research is necessary to fully elucidate its pharmacological profile .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis, facilitating the creation of more complex organic molecules. Its unique spirocyclic structure allows for various chemical reactions including:

  • Oxidation : Using agents like potassium permanganate.
  • Reduction : Employing reagents such as lithium aluminum hydride.
  • Substitution Reactions : Nucleophilic substitution can occur where a nucleophile replaces a leaving group within the molecule .

Biological Studies

In biological research, this compound has been investigated for its antimicrobial and anticancer properties. Its structure allows it to interact with specific molecular targets, which may influence enzyme or receptor activity leading to various biological effects .

Case Study 1: Potassium-Competitive Acid Blocker

A study examining the efficacy of this compound as a potassium-competitive acid blocker demonstrated significant potential in reducing gastric acid secretion in animal models. This suggests applications in treating peptic ulcer disease and gastroesophageal reflux disease (GERD) .

Case Study 2: Neuroprotective Effects

Research exploring the neuroprotective effects of this compound indicated that it may mitigate neuronal damage in models of neurodegenerative diseases. The mechanism appears to involve modulation of neurotransmitter systems and reduction of oxidative stress markers .

Mechanism of Action

The mechanism of action of 3,4-Dihydro-1H-spiro[naphthalene-2,4’-piperidin]-1-one hydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Similarity Scores

The compound exhibits high structural similarity to other spirocyclic piperidine derivatives (Table 1). Key analogues include:

CAS No. Compound Name Similarity Score
180465-55-8 Spiro[indene-1,4'-piperidin]-3(2H)-one 0.98
185525-49-9 Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride 0.96
475152-16-0 Spiro[furo[3,4-c]pyridine-3(1H),4'-piperidin]-1-one HCl 0.92*

Table 1. Structural analogues of 3,4-dihydro-1H-spiro[naphthalene-2,4'-piperidin]-1-one HCl (CAS 312600-59-2) .
*Similarity scores calculated using cheminformatics tools based on ring systems and substituents.

  • Spiro[furo[3,4-c]pyridine-3(1H),4'-piperidin]-1-one HCl (CAS 475152-16-0): Incorporation of a fused furan-pyridine system introduces heteroatoms, which may enhance hydrogen-bonding interactions but reduce lipophilicity compared to the naphthalene-containing parent compound .

Pharmacological Activity

The target compound outperforms analogues in H+,K+-ATPase inhibition due to its optimized occupation of two lipophilic pockets (LP-1 and LP-2) in the enzyme’s active site . For example:

  • Binding Affinity: Derivatives of 3,4-dihydro-1H-spiro[naphthalene-2,4'-piperidin]-1-one HCl show IC₅₀ values in the nanomolar range, surpassing indene-based analogues by >10-fold .
  • Selectivity: The naphthalene moiety minimizes off-target effects compared to benzyl-substituted piperidines (e.g., 2-(3,4-dimethoxybenzyl)-piperidine HCl, CAS 109247-03-2), which exhibit broader receptor interactions .

Physicochemical Properties

  • Solubility: The hydrochloride salt form increases aqueous solubility (>50 mg/mL) compared to neutral spiro compounds like 3,4-dihydrospiro[naphthalene-1(2H),1'-cyclohexane] (CAS 16377-00-7), which is highly lipophilic (logP > 4) .
  • Stability: The spiro-naphthalene system provides conformational rigidity, reducing metabolic degradation rates relative to non-spiro piperidine derivatives (e.g., 4-(3,5-dichlorophenyl)piperidine, CAS 14293412310-88-4) .

Commercial Availability and Purity

  • 3,4-Dihydro-1H-spiro[naphthalene-2,4'-piperidin]-1-one HCl is available at 95% purity (1g: ~$500) from suppliers like CymitQuimica and Shanghai Hansi Chemical .

Biological Activity

3,4-Dihydro-1H-spiro[naphthalene-2,4'-piperidin]-1-one hydrochloride (CAS No. 136080-34-7) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and structure-activity relationships based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H17NOC_{14}H_{17}NO with a molecular weight of 215.29 g/mol. It is characterized by a spirocyclic structure that contributes to its unique biological properties.

1. Gastric Antisecretory Activity

Recent studies have highlighted the compound's potential as a potassium-competitive acid blocker . In an investigation focused on its inhibitory effects on H+^+,K+^+-ATPase, it was found that certain derivatives exhibited significant gastric acid secretion inhibition in rats. Notably, compound 4d demonstrated strong H+^+,K+^+-ATPase-inhibitory activity, leading to a reduction in histamine-stimulated gastric acid secretion with a rapid onset of action .

2. Structure-Activity Relationships

The structure-activity relationship (SAR) studies indicate that modifications to the spirocyclic framework can enhance the potency and selectivity of these compounds against gastric acid secretion pathways. The ability to occupy specific lipophilic pockets within the ATPase enzyme is crucial for their mechanism of action .

3. Cytotoxicity Studies

While primary research has focused on gastric antisecretory properties, preliminary cytotoxicity assessments suggest that derivatives of this compound may also exhibit antitumor activity. For example, related compounds have shown cytotoxic effects against various cancer cell lines, indicating potential for further exploration in oncology .

Case Study 1: In Vivo Studies on Gastric Acid Secretion

A study conducted on rats demonstrated that the administration of compound 4d resulted in a significant decrease in gastric acid secretion when stimulated by histamine. The findings illustrated not only the effectiveness of the compound but also its pharmacokinetic profile, which showed high stomach concentration levels post-administration .

CompoundH+^+,K+^+-ATPase Inhibition (%)Gastric Acid Secretion Reduction (%)
4d8570
Control--

Case Study 2: Cytotoxicity Assessment

In vitro tests have been conducted to evaluate the cytotoxic effects of various derivatives derived from the spirocyclic framework. Results indicated varying degrees of cytotoxicity against human cancer cell lines.

CompoundCell LineIC50 (μg/mL)
Derivative AHCT1165.0
Derivative BKB3.5
Derivative CL12106.0

Q & A

Q. Table 1: Representative Synthetic Routes

MethodKey Reagents/ConditionsYield (%)Reference
Spiroannulation1-Benzyl-4-piperidone, HCl/EtOH65–78
Acylation-FunctionalizationAcetyl chloride, NaH/THF72–85

Advanced: How can researchers optimize synthetic yield under varying catalytic conditions?

Answer:
Yield optimization requires systematic variation of:

  • Catalysts : Screen Brønsted/Lewis acids (e.g., HCl, BF₃·OEt₂) to enhance cyclization efficiency .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) may improve intermediate solubility, while ethanol facilitates crystallization .
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps like acylation .

Critical Consideration : Monitor reaction progress via TLC or HPLC to identify optimal stopping points and minimize byproduct formation .

Basic: What analytical techniques are used for structural characterization?

Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign spiro-junction protons (δ 3.5–4.5 ppm) and naphthalene aromatic signals (δ 7.0–8.5 ppm) .
    • IR : Confirm carbonyl (C=O) stretching at ~1700 cm⁻¹ and NH/OH bands (if present) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., 292.2 g/mol for C₁₇H₂₁NO·HCl) .
  • X-ray Crystallography : Resolves spiro-conformation and hydrochloride counterion positioning .

Advanced: How to address discrepancies in reported biological activity data?

Answer:
Discrepancies may arise from:

  • Purity Variations : Use HPLC (>95% purity) to exclude impurities affecting bioassays .
  • Assay Conditions : Standardize cell lines (e.g., HEK293 for receptor binding) and buffer pH (e.g., 7.4 for physiological relevance) .
  • Structural Analogues : Differentiate between hydrochloride salts and free bases, as solubility impacts bioavailability .

Example : In potassium-competitive acid blocker studies, IC₅₀ values varied due to protonation state differences in assay media .

Basic: What safety precautions are critical during handling?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of HCl vapors during synthesis .
  • Waste Disposal : Segregate halogenated waste for professional treatment .

Advanced: How can computational methods guide structural optimization?

Answer:

  • DFT Calculations : Predict energy-minimized conformations and electrostatic potential maps to identify binding motifs .
  • Molecular Docking : Screen spiro-core interactions with targets (e.g., H⁺/K⁺-ATPase for acid blockers) .
  • SAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on naphthalene) with activity trends .

Q. Table 2: Key Computational Parameters

ParameterTool/SoftwareApplication
Bond AnglesGaussian 09Validate X-ray vs. calculated structures
Docking ScoreAutoDock VinaPredict target affinity

Basic: What are the primary research applications of this compound?

Answer:

  • Medicinal Chemistry : Core scaffold for potassium-competitive acid blockers and CNS-targeting agents .
  • Chemical Biology : Probe for studying spirocyclic compound metabolism in hepatic microsomes .

Advanced: What strategies mitigate instability in aqueous solutions?

Answer:

  • pH Adjustment : Maintain pH 2–3 to prevent free base precipitation .
  • Lyophilization : Stabilize as a lyophilized powder for long-term storage .
  • Co-solvents : Use DMSO or PEG-400 to enhance solubility in biological buffers .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dihydro-1H-spiro[naphthalene-2,4'-piperidin]-1-one hydrochloride
Reactant of Route 2
3,4-Dihydro-1H-spiro[naphthalene-2,4'-piperidin]-1-one hydrochloride

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